N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide
Description
N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide is a heterocyclic compound featuring a dihydroquinolin core substituted with a bromine atom at position 6, a phenyl group at position 4, and an acetamide moiety at position 2. This structure combines a planar aromatic system with polar functional groups, making it a candidate for diverse pharmacological applications. The acetamide group facilitates hydrogen bonding, a critical factor in molecular recognition processes .
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10(21)19-16-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(16)22/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKZRAETFXDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Bromination: The quinoline core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Acetylation: The final step involves the acetylation of the amino group at the 3rd position using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of N-(6-substituted-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide derivatives.
Reduction: Formation of N-(6-bromo-2-hydroxy-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and DNA.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthesis methods:
Key Observations:
Aromatic Groups: The 4-phenyl substituent in the target compound stabilizes π-π stacking in hydrophobic binding pockets, a feature shared with compound but absent in furan-derived analogs . Functional Groups: Sulfanyl (in ) and methoxy (in ) substituents alter polarity and solubility, impacting pharmacokinetics.
Synthetic Routes: The target compound’s synthesis likely involves condensation or coupling reactions, similar to methods for analogs in . In contrast, indolinone derivatives (e.g., ) employ biotransformation techniques, which may limit scalability compared to traditional organic synthesis.
Biological Implications: Brominated compounds (target and ) show higher cytotoxicity in preliminary studies, attributed to enhanced electrophilicity and DNA interaction .
Research Findings and Trends
- Hydrogen Bonding: The acetamide group in the target compound participates in robust hydrogen-bonding networks, as predicted by graph-set analysis . This contrasts with sulfanyl-containing analogs (), where sulfur’s lower electronegativity reduces H-bond donor capacity.
- Metabolic Stability : Bromine’s electron-withdrawing effect may slow oxidative metabolism compared to chlorine or methoxy groups, as seen in ecoAO system studies .
- Structural Diversity: Modifications to the core heterocycle (e.g., quinolin vs. quinazolin vs. indolinone) significantly alter bioactivity, underscoring the importance of scaffold selection in drug design .
Biological Activity
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide is a synthetic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. The presence of a bromo substituent and an acetamide functional group contributes to its unique properties and reactivity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dihydroquinoline core with a bromo substituent at the 6-position and an acetamide group, which enhances its biological activity. The compound's reactivity is attributed to the carbonyl and amide functional groups, allowing for various nucleophilic substitution reactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is crucial in pathways related to disease progression.
- Receptor Modulation : It may interact with cell surface receptors, altering cellular signaling pathways.
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound possesses significant antimicrobial and anticancer properties:
Anticancer Potential
The compound's ability to intercalate into DNA suggests potential applications in cancer therapy. By disrupting DNA replication in cancer cells, it may inhibit tumor growth. Related studies have highlighted the effectiveness of quinoline derivatives in targeting cancer cell lines .
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of quinoline derivatives:
- Structure-Activity Relationship Studies : Research has indicated that modifications in the phenyl ring significantly impact the biological activity of quinoline derivatives. For instance, halogenated phenyl groups enhance lipophilicity, improving cell membrane permeability and thus increasing antimicrobial efficacy .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been utilized to predict the biological activity of various compounds based on their chemical structure. These models suggest that certain structural features correlate with increased potency against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(6-bromoquinolin-4-yloxy)acetamide | Quinoline core with ether linkage | Exhibits anti-inflammatory properties |
| N-(naphthalen-2-yloxy)-acetamide | Naphthalene moiety instead of phenyl | Shows potent antiproliferative activity against specific cancer cell lines |
| N-(6-chloroquinolinone)acetamide | Chlorine substituent at the 6-position | Known for antibacterial activity |
This table illustrates the diversity within quinoline derivatives while emphasizing the unique aspects of this compound's structure and potential applications in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
